molecular formula C19H16FN3O2S B11664043 (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11664043
M. Wt: 369.4 g/mol
InChI Key: PMMAWNXVGIEYCZ-LFIBNONCSA-N
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Description

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a fluorophenyl group and a dimethylaminobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the pyrimidine core This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups This allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H16FN3O2S/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-19(26)23(18(16)25)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,24,26)/b16-11+

InChI Key

PMMAWNXVGIEYCZ-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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